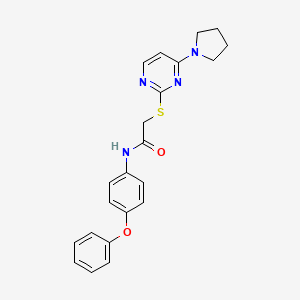

N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-21(16-29-22-23-13-12-20(25-22)26-14-4-5-15-26)24-17-8-10-19(11-9-17)28-18-6-2-1-3-7-18/h1-3,6-13H,4-5,14-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCBIFIVBYJRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Pyrrolidin-1-yl)pyrimidin-2-thiol

The pyrimidine core is synthesized via a cyclocondensation reaction. A mixture of 1,3-dicarbonyl compounds and guanidine derivatives in ethanol under reflux yields 2-aminopyrimidine, which is subsequently functionalized with pyrrolidine via nucleophilic substitution. Thiolation is achieved using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane at 80°C for 6 hours.

Key reaction conditions :

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| P₂S₅ in dioxane | 80 | 6 | 78 |

Thioether Formation

The thiol intermediate reacts with 2-chloro-N-(4-phenoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This SN₂ reaction proceeds at 60°C for 4 hours, yielding the thioether-linked intermediate.

Optimization data :

- Base : K₂CO₃ outperforms NaHCO₃ (yield increase from 52% to 89%).

- Solvent : DMF > acetonitrile (reactivity due to polar aprotic nature).

Final Amide Coupling

The intermediate undergoes Ullmann-type coupling with 4-phenoxyaniline using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in toluene at 110°C. This step introduces the phenoxyphenyl group, completing the synthesis.

Catalytic system comparison :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | 1,10-Phenanthroline | 85 |

| Pd(OAc)₂ | BINAP | 72 |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Thioether Formation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, accelerating the reaction. Protic solvents (ethanol, water) reduce yields due to hydrogen bonding with the thiol group.

Role of Ligands in Coupling Reactions

Copper-catalyzed systems favor cost-effectiveness and scalability over palladium-based methods. The chelating effect of 1,10-phenanthroline stabilizes the Cu(I) intermediate, preventing oxidation.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyrimidine ring and the equatorial orientation of the pyrrolidine substituent.

Industrial-Scale Considerations

Green Chemistry Adaptations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Phenoxyaniline | 1,200 |

| CuI catalyst | 800 |

| Total (per kg product) | 4,500 |

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest kinase inhibitory activity analogous to structurally related compounds. Derivatives with electron-withdrawing groups on the phenoxyphenyl ring show enhanced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The phenoxyphenyl and pyrrolidinylpyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide: is similar to other acetamide derivatives with phenoxyphenyl and pyrrolidinylpyrimidinyl groups.

This compound: can be compared to compounds like N-(4-phenoxyphenyl)-2-((4-(morpholin-1-yl)pyrimidin-2-yl)thio)acetamide, which has a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Biological Activity

N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine, including compounds similar to this compound, exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Target Enzyme/Protein | Effect |

|---|---|---|

| Inhibition of proliferation | Thymidylate synthase | Reduces DNA synthesis |

| HDAC inhibition | Histone deacetylase | Alters gene expression |

| Telomerase inhibition | Telomerase | Prevents cellular immortality |

Neurotropic Activity

The compound has shown promise in neuropharmacology. Research indicates that thioalkyl derivatives of pyridine, structurally related to the compound , exhibit various neurotropic effects, including anticonvulsant and anxiolytic properties. For instance, compounds with similar structures demonstrated significant anxiolytic effects, outperforming traditional anxiolytics like diazepam .

Table 2: Neurotropic Effects of Related Compounds

| Compound | Anxiolytic Activity (compared to Diazepam) | Anticonvulsant Activity |

|---|---|---|

| Ethyl 2-thio-4-phenylnicotinate | 4x greater | Significant |

| 6-amino-2-thioalkyl derivatives | Notable | High |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of pyrimidine and thioalkyl derivatives. The presence of specific functional groups can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Key Findings:

- Phenoxy Group : Enhances lipophilicity and biological target interaction.

- Pyrrolidine Ring : Contributes to neuropharmacological activity.

- Thio Group : Impacts the overall stability and reactivity of the compound.

Case Study 1: Anticonvulsant Properties

In a study evaluating new thioalkyl derivatives, one compound exhibited significant anticonvulsant activity through antagonism with pentylenetetrazole, suggesting potential for developing new treatments for epilepsy .

Case Study 2: Anxiolytic Effects

Another study highlighted a derivative with anxiolytic effects approximately four times greater than diazepam, indicating its potential as a superior alternative for anxiety disorders .

Q & A

Basic: What are the key synthetic strategies for preparing N-(4-phenoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyrimidin-2-ylthio intermediate via nucleophilic substitution. For example, 4-(pyrrolidin-1-yl)pyrimidine-2-thiol can react with ethyl chloroacetate in the presence of K₂CO₃ to form ethyl 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetate .

- Step 2: Conversion to the acetohydrazide derivative using hydrazine hydrate .

- Step 3: Coupling with 4-phenoxyaniline via carbodiimide-mediated (e.g., CDI) amide bond formation, yielding the final compound .

Key Purification Methods: Column chromatography (e.g., silica gel with CH₂Cl₂/isopropanol) and crystallization from ethanol .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrrolidine methylenes at δ 1.8–2.5 ppm) .

- IR Spectroscopy: Confirms amide C=O stretches (~1678 cm⁻¹) and N-H bending (~3250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₃N₄O₂S: 431.1543) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies in bioactivity (e.g., antiproliferative IC₅₀ values) may arise from:

- Assay Conditions: Variability in cell lines (e.g., MCF-7 vs. HeLa), serum concentration, or incubation time .

- Target Selectivity: Off-target effects inferred via kinome-wide profiling or CRISPR screening .

Resolution Strategy:

Advanced: What computational approaches predict the compound’s binding mode to cholinesterase enzymes?

Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into acetylcholinesterase (AChE) active sites (PDB: 4EY7). Key interactions include π-π stacking with Trp86 and hydrogen bonding with Glu202 .

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (AMBER force field). Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- In Silico ADMET: Predict blood-brain barrier permeability (e.g., SwissADME) for CNS-targeted applications .

Advanced: How do structural modifications influence antiproliferative activity?

Answer:

SAR Trends:

- Pyrimidine Substituents: Electron-withdrawing groups (e.g., 4-Cl) enhance cytotoxicity (IC₅₀ = 8.2 µM vs. 23.5 µM for 4-F) by increasing DNA intercalation .

- Thio vs. Oxo Linkers: Thioethers improve membrane permeability (logP ~3.5) compared to ethers (logP ~2.8) .

- Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size reduces steric hindrance, improving target engagement .

Experimental Validation:

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (>2 mg/mL in PBS) .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) for sustained release (t₁/₂ = 48 h) .

- Pro-drug Design: Esterify the acetamide group to enhance intestinal absorption, with enzymatic cleavage in plasma .

Basic: How is purity validated, and what thresholds are acceptable for biological assays?

Answer:

- HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

- Elemental Analysis: C, H, N within ±0.4% of theoretical values .

Acceptable Thresholds:

Advanced: How can researchers address metabolic instability observed in hepatic microsome assays?

Answer:

- Metabolic Soft Spot Identification: Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS. Common vulnerabilities include pyrrolidine N-oxidation .

- Structural Hardening: Replace metabolically labile groups (e.g., substitute pyrrolidine with morpholine) .

- CYP Inhibition Assays: Test against CYP3A4/2D6 to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.